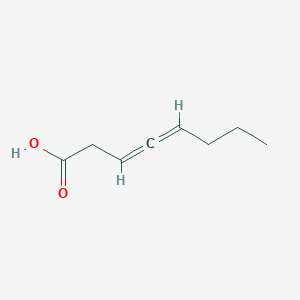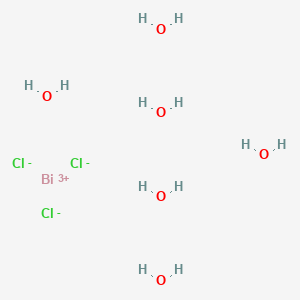
Bismuth(III) chloride hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth(III) chloride hexahydrate is an inorganic compound with the chemical formula BiCl₃·6H₂O. It is a hydrated form of bismuth(III) chloride, which is a common source of the Bi³⁺ ion. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound appears as colorless or white crystals and is soluble in water, forming a slightly acidic solution.
准备方法
Synthetic Routes and Reaction Conditions
Bismuth(III) chloride hexahydrate can be synthesized through several methods:
Direct Chlorination: Bismuth metal reacts with chlorine gas to form bismuth(III) chloride, which can then be hydrated to produce the hexahydrate form. [ 2 \text{Bi} + 3 \text{Cl}_2 \rightarrow 2 \text{BiCl}_3 ]
Reaction with Hydrochloric Acid: Bismuth oxide reacts with hydrochloric acid to form bismuth(III) chloride, which can be further hydrated. [ \text{Bi}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{BiCl}_3 + 3 \text{H}_2\text{O} ]
Dissolution in Aqua Regia: Bismuth metal dissolves in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation to yield this compound. [ \text{Bi} + 6 \text{HNO}_3 \rightarrow \text{Bi(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} + 3 \text{NO}_2 ] [ \text{Bi(NO}_3\text{)}_3 + 3 \text{NaCl} \rightarrow \text{BiCl}_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting bismuth metal with chlorine gas or hydrochloric acid under controlled conditions. The resulting bismuth(III) chloride is then hydrated to form the hexahydrate.
化学反应分析
Types of Reactions
Bismuth(III) chloride hexahydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form bismuth oxychloride. [ \text{BiCl}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCl} + 2 \text{HCl} ]
Reduction: It can be reduced to metallic bismuth using reducing agents such as hydrogen gas or metals like zinc. [ \text{BiCl}_3 + 3 \text{H}_2 \rightarrow \text{Bi} + 3 \text{HCl} ]
Substitution: It reacts with various ligands to form coordination compounds. [ \text{BiCl}_3 + 3 \text{L} \rightarrow \text{BiL}_3 + 3 \text{HCl} ] (where L is a ligand)
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen gas, and various ligands. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include bismuth oxychloride, metallic bismuth, and various coordination compounds.
科学研究应用
Bismuth(III) chloride hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as alcoholysis, acetolysis, and hydrolysis of epoxides.
Biology: Bismuth compounds are investigated for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers.
Industry: It is used in the production of other bismuth compounds and as a precursor for bismuth-based materials with applications in electronics and materials science.
作用机制
The mechanism of action of bismuth(III) chloride hexahydrate involves its ability to form complexes with various biological molecules. In the case of antimicrobial activity, bismuth compounds inhibit enzymes such as urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach. Bismuth compounds also disrupt the bacterial cell wall and interfere with metal ion homeostasis, leading to bacterial cell death.
相似化合物的比较
Bismuth(III) chloride hexahydrate can be compared with other bismuth compounds such as bismuth oxychloride, bismuth nitrate, and bismuth subsalicylate. While all these compounds share the common feature of containing bismuth, they differ in their chemical properties and applications:
Bismuth Oxychloride (BiOCl): Used in cosmetics and pigments due to its pearlescent appearance.
Bismuth Nitrate (Bi(NO₃)₃): Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth Subsalicylate (C₇H₅BiO₄): Commonly used as an antacid and anti-diarrheal medication.
This compound is unique due to its high solubility in water and its ability to form various coordination compounds, making it versatile for use in different chemical reactions and applications.
属性
分子式 |
BiCl3H12O6 |
|---|---|
分子量 |
423.43 g/mol |
IUPAC 名称 |
bismuth;trichloride;hexahydrate |
InChI |
InChI=1S/Bi.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
InChI 键 |
LTOVUFBEPKXFOY-UHFFFAOYSA-K |
规范 SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


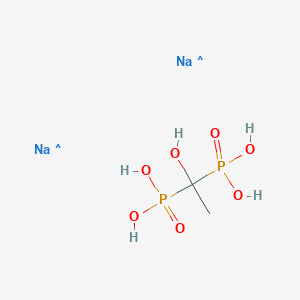
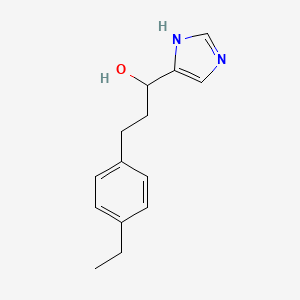
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
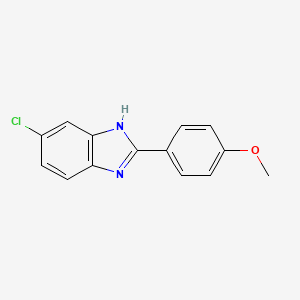
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
